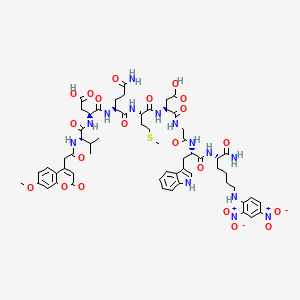
Mca-VDQMDGW-K(Dnp)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mca-VDQMDGW-K(Dnp)-NH2 is a synthetic peptide substrate used in biochemical research. It is designed to be cleaved by specific proteases, releasing a fluorescent signal that can be measured to study enzyme activity. The compound contains a 7-methoxycoumarin-4-acetyl (Mca) group and a 2,4-dinitrophenyl (Dnp) group, which are key to its function as a fluorogenic substrate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mca-VDQMDGW-K(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, often by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Quality control measures, such as mass spectrometry and HPLC, ensure the purity and identity of the final product.
化学反应分析
Types of Reactions
Mca-VDQMDGW-K(Dnp)-NH2 primarily undergoes enzymatic cleavage reactions. The peptide is designed to be a substrate for specific proteases, which recognize and cleave the peptide bond between certain amino acids.
Common Reagents and Conditions
Proteases: Enzymes such as caspases or other proteolytic enzymes.
Buffers: Typically, reactions are carried out in buffered solutions to maintain optimal pH for enzyme activity.
Fluorescent Detection: The cleavage of the peptide releases the Mca group, which can be detected by fluorescence spectroscopy.
Major Products
The major product of the enzymatic cleavage of this compound is the fluorescent Mca group, which can be quantified to measure enzyme activity.
科学研究应用
Mca-VDQMDGW-K(Dnp)-NH2 is widely used in scientific research to study protease activity. Its applications include:
Biochemistry: Investigating the kinetics and specificity of proteases.
Cell Biology: Monitoring protease activity in live cells.
Medicine: Screening for protease inhibitors as potential therapeutic agents.
Industry: Quality control in the production of protease enzymes.
作用机制
The mechanism of action of Mca-VDQMDGW-K(Dnp)-NH2 involves its cleavage by specific proteases. The protease recognizes the peptide sequence and cleaves the peptide bond, releasing the Mca group. The fluorescence of the Mca group increases upon cleavage, providing a measurable signal that correlates with enzyme activity.
相似化合物的比较
Similar Compounds
Mca-YVADAP-K(Dnp)-OH: Another fluorogenic substrate used to study caspase-1 and angiotensin-converting enzyme 2 (ACE2) activity.
Ac-DEVD-AMC: A fluorogenic substrate for caspase-3, releasing 7-amino-4-methylcoumarin (AMC) upon cleavage.
Uniqueness
Mca-VDQMDGW-K(Dnp)-NH2 is unique in its specific peptide sequence, which determines its substrate specificity for certain proteases. This specificity allows researchers to study particular proteases with high precision, making it a valuable tool in biochemical and medical research.
属性
分子式 |
C60H74N14O21S |
|---|---|
分子量 |
1359.4 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H74N14O21S/c1-30(2)53(72-48(76)22-31-23-52(82)95-46-25-34(94-3)13-14-36(31)46)60(89)71-44(27-51(80)81)59(88)68-40(16-17-47(61)75)56(85)69-41(18-20-96-4)57(86)70-43(26-50(78)79)55(84)65-29-49(77)66-42(21-32-28-64-37-10-6-5-9-35(32)37)58(87)67-39(54(62)83)11-7-8-19-63-38-15-12-33(73(90)91)24-45(38)74(92)93/h5-6,9-10,12-15,23-25,28,30,39-44,53,63-64H,7-8,11,16-22,26-27,29H2,1-4H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,87)(H,68,88)(H,69,85)(H,70,86)(H,71,89)(H,72,76)(H,78,79)(H,80,81)/t39-,40-,41-,42-,43-,44-,53-/m0/s1 |
InChI 键 |
QTZSDHKEEOAGPU-AYTTZUQUSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
规范 SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















